![molecular formula C16H15ClO4 B2545181 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid CAS No. 938375-43-0](/img/structure/B2545181.png)
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid” is a chemical compound with the empirical formula C16H15ClO4 . It has a molecular weight of 306.74. This compound is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15ClO4/c1-2-19-15-8-6-12(7-9-15)20-10-11-4-3-5-13(17)14(11)16(18)19/h3-9H,2,10H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 306.74 and an empirical formula of C16H15ClO4 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
CBOEEB exhibits potential as a scaffold for designing novel drugs. Researchers have explored its structural modifications to create analogs with improved pharmacological properties. Its benzene ring, ether linkage, and chlorobenzyl group offer opportunities for targeted drug design. For instance, it could serve as a starting point for developing anti-inflammatory agents, antiviral drugs, or kinase inhibitors .
Anti-Inflammatory Activity
Studies suggest that CBOEEB possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways. Researchers investigate its effects on immune cells, such as macrophages and neutrophils, to understand its mechanism of action. Potential applications include treating inflammatory diseases like rheumatoid arthritis or inflammatory bowel disorders .
Anticancer Research
CBOEEB’s unique structure makes it an intriguing candidate for anticancer drug development. Researchers explore its impact on cancer cell proliferation, apoptosis, and angiogenesis. By targeting specific pathways, it could potentially inhibit tumor growth. Further studies are needed to validate its efficacy and safety.
Organic Synthesis and Chemical Reactions
Chemists utilize CBOEEB in various synthetic routes. Its ethoxy and chlorobenzyl moieties enable diverse transformations, such as Suzuki-Miyaura cross-coupling reactions or Buchwald-Hartwig aminations. These reactions allow access to functionalized derivatives for further exploration .
Materials Science and Surface Modification
CBOEEB’s surface-active properties make it useful for modifying materials. Researchers investigate its self-assembly behavior on surfaces, including metal oxides or polymers. Potential applications include creating functional coatings, sensors, or drug delivery systems .
Biochemical Assays and Enzyme Inhibition Studies
Scientists employ CBOEEB as a tool compound in biochemical assays. It may inhibit specific enzymes or protein targets, aiding in drug discovery. For instance, researchers assess its effects on kinases, proteases, or phosphatases. Understanding its interactions with biological macromolecules informs drug design strategies.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-3-ethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-2-20-15-9-12(16(18)19)6-7-14(15)21-10-11-4-3-5-13(17)8-11/h3-9H,2,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOFHVMAGPGIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

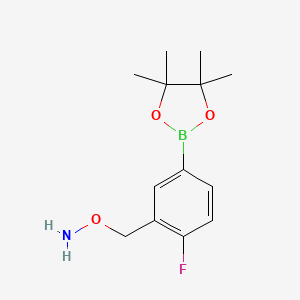
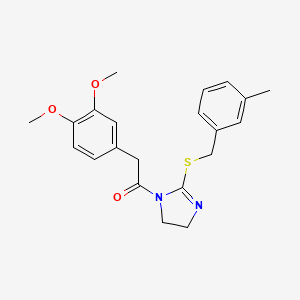
![N-[(1-Adamantylamino)carbonyl]glycine](/img/structure/B2545100.png)
![3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B2545103.png)
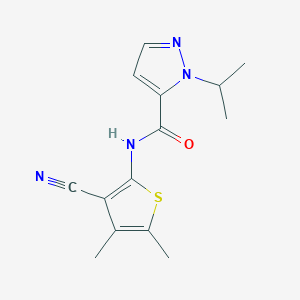
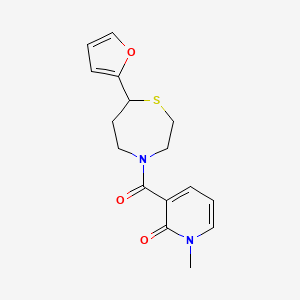

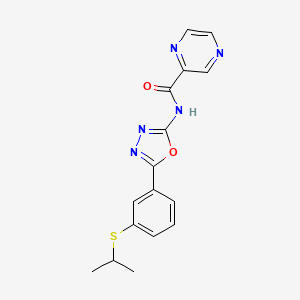
![2-[4-Butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2545112.png)

![Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2545114.png)
![ethyl 4-(3,4-dimethylphenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2545115.png)
![N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2545116.png)
